molecular formula C17H17ClN2O4S B2898232 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896309-68-5

4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Katalognummer: B2898232
CAS-Nummer: 896309-68-5
Molekulargewicht: 380.84
InChI-Schlüssel: KYVYJINFTLAAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS 896309-68-5) is a synthetic benzenesulfonamide derivative with a molecular formula of C17H17ClN2O4S and a molecular weight of 380.8 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the design of small molecule inhibitors targeting viral and bacterial proteins. The core benzenesulfonamide pharmacophore is a versatile scaffold known for its ability to modulate various biological targets, often by acting as a hydrogen bond donor and acceptor, which facilitates strong interactions with enzyme active sites . Researchers are exploring benzenesulfonamide-containing compounds as potential antiviral agents. Structural analogues, which share a similar benzenesulfonamide group linked to a central pyrrolidinone core, have demonstrated potent activity as HIV-1 Capsid (CA) protein inhibitors . These inhibitors can disrupt both early and late stages of the viral replication cycle, making them valuable tools for virology research and antiretroviral drug development . Furthermore, the benzenesulfonamide moiety is being extensively investigated for antimicrobial applications. Recent studies highlight that derivatives bearing this functional group show promising activity against challenging pathogens like drug-resistant Mycobacterium abscessus complex (MAC) . The compound's structure, featuring a chlorobenzene ring and a methoxyphenyl-substituted pyrrolidinone, contributes to its lipophilicity and may influence its membrane permeability and binding affinity to hydrophobic pockets on target proteins. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for screening assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation.

Eigenschaften

IUPAC Name

4-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYJINFTLAAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, including antibacterial, antiviral, and enzyme inhibition properties. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18ClN3O3S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure consists of a chloro group, a methoxyphenyl moiety, and a pyrrolidinone ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating moderate to strong activity.

Bacterial Strain Activity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound may be effective in treating infections caused by these bacteria.

2. Antiviral Activity

In vitro studies have indicated that similar sulfonamide derivatives possess antiviral properties against viruses such as HIV and Hepatitis B. The mechanism involves increasing intracellular levels of specific antiviral proteins, which inhibit viral replication.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including:

Enzyme Inhibition Type IC50 Value
Acetylcholinesterase (AChE)Strong inhibitor0.63 ± 0.001 µM
UreaseStrong inhibitor2.14 ± 0.003 µM

These results indicate that the compound could be useful in conditions where enzyme modulation is required.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Screening : A study demonstrated that a related compound exhibited broad-spectrum antiviral effects by enhancing intracellular levels of APOBEC3G, a protein known for inhibiting viral replication .
  • Antibacterial Efficacy : Another research highlighted the antibacterial properties of sulfonamide derivatives against multiple strains, emphasizing their potential in clinical applications .
  • Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target enzymes or receptors, providing a deeper understanding of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~375–400* N/A 3-Methoxyphenyl, 4-Cl
CAS 954634-13-0 392.9 N/A 4-Chlorophenyl, 2,4-Dimethyl
CAS 954608-46-9 432.8 N/A 4-Chlorophenyl, CF₃
5b (Pentanamide) 341.4 174–176 Butyramide, 2-Oxotetrahydrofuran

*Estimated based on structural analogs.

Table 2. Structural and Conformational Data

Compound Torsion Angle (C—SO₂—NH—C) Intermolecular Interactions
Target Compound Not Reported Hypothesized N–H⋯O bonds
4-Chloro-N-(3,5-Dichlorophenyl) 77.8° N–H⋯O dimers
4-Chloro-N-(3-Chlorophenyl) -58.4° Similar H-bonding

Q & A

Basic Question: What are the key steps and optimization strategies for synthesizing 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Multi-step functionalization : Initial preparation of the pyrrolidin-3-amine core, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride under inert conditions.
  • Optimization parameters :
    • Temperature : Controlled between 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
    • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity and yield .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
      Table 1: Synthetic Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SolventDMFMaximizes sulfonylation efficiency
Reaction Time4–6 hrsBalances completion vs. side products

Basic Question: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy group at 3-position, sulfonamide linkage). 1^1H NMR typically shows a singlet for the pyrrolidinone carbonyl proton at δ 2.8–3.1 ppm .
    • Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+^+ at m/z 421.0528 for C17_{17}H16_{16}ClN2_2O4_4S) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

Advanced Question: What methodologies elucidate reaction mechanisms and kinetics for derivatives of this compound?

Methodological Answer:

  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during sulfonylation.
  • Computational modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., nucleophilic attack on sulfonyl chloride) .
  • Isotopic labeling : 18^{18}O tracing in the sulfonamide group to study hydrolysis pathways .

Advanced Question: How can researchers identify biological targets and assess selectivity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric methods .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in cellular models .

Advanced Question: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
  • pH adjustment : Salt formation (e.g., sodium sulfonate) for parenteral administration .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using standardized protocols .
  • Batch consistency checks : Compare HPLC purity (>98%) and polymorphic forms (PXRD) across studies .
  • Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC50_{50} values .

Advanced Question: What computational tools model structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • QSAR modeling : Utilize MOE or ChemAxon to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP450 inhibition) .

Basic Question: What safety protocols apply for handling this compound in vitro?

Methodological Answer:

  • PPE requirements : Gloves, lab coat, and goggles (NIOSH standards).
  • Waste disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .
  • In vitro limitations : Strictly adhere to non-therapeutic use; no FDA approval for in vivo testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.